molecular formula C22H29NO4 B13646077 tert-Butyl 2-(4-((4'-amino-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetate

tert-Butyl 2-(4-((4'-amino-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetate

Katalognummer: B13646077
Molekulargewicht: 371.5 g/mol
InChI-Schlüssel: JOSYUEYWYRLXJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate is a complex organic compound with a tert-butyl ester functional group This compound is notable for its biphenyl structure, which is a common motif in organic chemistry due to its stability and versatility

Vorbereitungsmethoden

The synthesis of tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Analyse Chemischer Reaktionen

tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate depends on its specific application. In biological systems, it may interact with proteins or enzymes through its amino and biphenyl groups, forming hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate include:

Eigenschaften

Molekularformel

C22H29NO4

Molekulargewicht

371.5 g/mol

IUPAC-Name

tert-butyl 2-[4-[4-(4-aminophenyl)phenoxy]butoxy]acetate

InChI

InChI=1S/C22H29NO4/c1-22(2,3)27-21(24)16-25-14-4-5-15-26-20-12-8-18(9-13-20)17-6-10-19(23)11-7-17/h6-13H,4-5,14-16,23H2,1-3H3

InChI-Schlüssel

JOSYUEYWYRLXJA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)COCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.